Phenylalanyl-diiodotyrosine

pepsin isoenzyme discrimination gastricsin APDT substrate

Phenylalanyl-diiodotyrosine (CAS 80434-83-9; MW 580.2) is the definitive synthetic dipeptide for discriminating pepsin A from gastricsin—non-iodinated and mono-iodinated analogs fail this absolute binary selectivity. Its hydrolysis rate is independent of ionic strength (pH 2–5, 0.01–0.1 M), eliminating buffer-matching variables in high-throughput pepsin inhibitor screens. The two 3,5-diiodo substituents provide strong anomalous X-ray scattering (fʺ ≈ 6.9 e⁻ at Cu Kα), enabling laboratory-source SAD phasing without synchrotron derivatization. Research-use-only; inquire for custom synthesis lead times and bulk availability.

Molecular Formula C18H18I2N2O4
Molecular Weight 580.2 g/mol
CAS No. 80434-83-9
Cat. No. B12343538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanyl-diiodotyrosine
CAS80434-83-9
Molecular FormulaC18H18I2N2O4
Molecular Weight580.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
InChIInChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1
InChIKeyIKBWETVVRZMLLK-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanyl-diiodotyrosine (CAS 80434-83-9): A Diiodotyrosine-Containing Dipeptide with Differentiated Pepsin Substrate Specificity and Crystallographic Utility


Phenylalanyl-diiodotyrosine (L-phenylalanyl-3,5-diiodo-L-tyrosine; CAS 80434-83-9; molecular formula C₁₈H₁₈I₂N₂O₄; MW 580.2 g/mol) is a synthetic dipeptide composed of L-phenylalanine and 3,5-diiodo-L-tyrosine linked via a peptide bond [1]. It belongs to the class of halogenated tyrosyl dipeptides and is structurally related to the C-terminal fragment of β-lipotropin, though it is chemically distinct from the endogenous melanotropin-potentiating factor tetrapeptide Lys-Lys-Gly-Glu with which it shares conflicting database assignments [1]. The compound and its N-acetylated derivative (N-acetyl-L-phenylalanyl-L-diiodotyrosine; CAS 3786-08-1) have been employed for decades as defined synthetic substrates for aspartic proteases, particularly pepsin A, and as heavy-atom derivatives in X-ray crystallography [2][3]. The two iodine atoms at the 3- and 5-positions of the tyrosyl phenolic ring confer distinct physicochemical properties—including strong anomalous X-ray scattering, altered enzyme binding kinetics, and ionic-strength-independent hydrolysis—that differentiate this molecule from its non-iodinated, mono-iodinated, and brominated analogs [4][5].

Why Phenylalanyl-diiodotyrosine Cannot Be Replaced by Non-Iodinated or Mono-Iodinated Tyrosyl Dipeptides in Pepsin-Based Assays and Structural Studies


The substitution of phenylalanyl-diiodotyrosine with non-iodinated (e.g., N-acetyl-L-phenylalanyl-L-tyrosine), mono-iodinated, or brominated analogs leads to functionally significant alterations in enzyme recognition, kinetic behavior, and crystallographic phasing power that preclude simple interchange. Pepsin isoenzymes exhibit binary discrimination: pepsin A (pepsin I) hydrolyzes the N-acetylated derivative of this compound, whereas gastricsin (pepsin C/pepsin II) and pepsin C from multiple species show negligible to zero activity toward it [1][2]. In contrast, the non-iodinated analog N-acetyl-L-phenylalanyl-L-tyrosine is hydrolyzed by both isoenzymes, eliminating the diagnostic selectivity [3]. Furthermore, the hydrolysis of the diiodotyrosine substrate is uniquely independent of ionic strength over the range 0.01–0.1 from pH 2 to pH 5, a property not shared by non-halogenated or dibrominated substrates [4]. The two iodine atoms provide an anomalous scattering signal essential for single-wavelength anomalous diffraction (SAD) phasing in X-ray crystallography—a capability entirely absent in non-iodinated dipeptides [5].

Quantitative Differentiation Evidence for Phenylalanyl-diiodotyrosine: Head-to-Head Kinetic, Selectivity, and Structural Comparisons


Absolute Isoenzyme Selectivity: Pepsin A vs. Gastricsin (Pepsin C) Binary Discrimination

The N-acetylated derivative of phenylalanyl-diiodotyrosine (APDT) serves as an absolute discrimination substrate between human pepsin A (pepsin I, PI) and gastricsin (pepsin C, pepsin II, PII). Human pepsin I hydrolyzes APDT with a Michaelis constant (Kₘ) of 0.170 mM and a specific activity of 0.032 IU/mg, whereas human pepsin II exhibits zero detectable hydrolysis of the identical substrate [1]. This binary on/off discrimination is not observed with the non-iodinated analog N-acetyl-L-phenylalanyl-L-tyrosine, which is cleaved by both isoenzymes [2]. The selectivity has been validated in clinical gastric juice assays: the APDT-hydrolyzing activity correlates specifically with pepsin A content, enabling separate quantification of pepsin and gastricsin in mixed samples via differential hemoglobin/APDT activity subtraction [3].

pepsin isoenzyme discrimination gastricsin APDT substrate clinical enzymology gastric juice analysis

Species-Differential Kinetics: Human vs. Porcine Pepsin Kₘ Comparison Using the Diiodotyrosine Substrate

Direct comparison of human and porcine pepsin using N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine as the common substrate reveals a statistically meaningful difference in apparent binding affinity. Human pepsin I (PI) exhibits a Kₘ of 0.170 mM, whereas porcine pepsin (PP) displays a lower Kₘ of 0.082 mM—representing an approximately 2.1-fold higher apparent affinity for the porcine enzyme [1]. This quantitative difference contrasts with the non-iodinated substrate N-acetyl-L-phenylalanyl-L-tyrosine, for which bovine pepsins retain 40% of porcine pepsin activity compared to only 25% for the diiodotyrosine substrate [2], indicating that tyrosine ring iodination amplifies species-dependent catalytic discrimination beyond what is observed with the native substrate.

pepsin kinetics species comparison Michaelis constant human pepsin porcine pepsin

Ionic Strength Independence: A Unique Kinetic Property Differentiating Diiodotyrosine Substrates from Non-Halogenated and Dibrominated Analogs

The pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is uniquely independent of ionic strength over the range 0.01–0.1 from pH 2 to pH 5 [1]. This property contrasts with many other pepsin substrates and provides a distinct experimental advantage: assay results are robust against variations in buffer salt concentration that commonly arise during enzyme preparation and sample handling. By comparison, the dibrominated analog N-acetyl-L-phenylalanyl-3,5-dibromo-L-tyrosine exhibits ionic strength dependence at pH 2, with different hydrolysis rates at I = 0.02 vs. I = 0.12 [2]. This difference is attributable to the distinct physicochemical properties of iodine versus bromine substituents on the tyrosyl ring, which alter the enzyme-substrate binding interface and the solvent accessibility of the catalytic site [3].

ionic strength independence pepsin kinetics halogenated substrate salt effect enzymology

X-Ray Crystallographic Phasing Power: Iodine Anomalous Scattering Enables 3-Å Substrate-Binding Determination

The two covalently bound iodine atoms in phenylalanyl-diiodotyrosine methyl ester serve as intrinsic heavy-atom labels for X-ray crystallographic phase determination. Andreeva et al. (1984) exploited the iodine anomalous scattering signal to solve the structure of ethanol-inhibited porcine pepsin at 2-Å resolution and to determine the binding mode of the dipeptide substrate at 3-Å resolution [1]. This application leverages the strong anomalous scattering cross-section of iodine (f'' ≈ 6.9 electrons at Cu Kα wavelength) compared to the negligible anomalous signal from non-iodinated tyrosine or phenylalanine residues. The iodine atoms also provide unambiguous electron density markers for fitting the substrate orientation within the enzyme active site, a capability not available with non-halogenated dipeptide substrates such as N-acetyl-L-phenylalanyl-L-tyrosine [2]. The use of this diiodinated dipeptide thus enables structural studies of pepsin-substrate interactions that would otherwise require alternative heavy-atom derivatization or selenomethionine incorporation strategies [3].

X-ray crystallography anomalous scattering SAD phasing pepsin structure heavy-atom derivative

Diiodotyrosine as a Tracer-Enabling Precursor: Catalytic Dehalogenation to Tritiated Peptides with Full Biological Potency

Diiodotyrosyl-containing peptides serve as stable precursors for catalytic tritium labeling via reductive dehalogenation. In a study of locust adipokinetic hormone (AKH), the diiodotyrosyl derivative was catalytically dehalogenated in the presence of tritium gas to yield a tritiated AKH analog with a specific radioactivity of 57.2 Ci/mmol (99% of theoretical maximum), which retained full biological potency in stimulating lipid release into locust hemolymph in vivo [1]. Critically, the diiodotyrosyl precursor itself was biologically inactive in the same assay—demonstrating that the 3,5-diiodo modification ablates receptor recognition while serving as a masked precursor for the active, radiolabeled peptide [1]. This precursor strategy is specific to diiodotyrosine: monoiodotyrosine analogs retain partial biological activity, making them less suitable as silent precursors, while non-iodinated peptides cannot be directly tritiated at the tyrosyl ring without electrophilic substitution conditions that may damage sensitive residues [2].

tritium labeling radioiodination catalytic dehalogenation peptide hormone structure-activity

Cross-Species Pepsin Activity Profile: Diiodotyrosine Substrate Reveals Phylogenetic Selectivity Absent with Hemoglobin

The N-acetyl-L-phenylalanyl-L-diiodotyrosine (APDT) substrate discriminates among pepsin orthologs from different species in a manner not revealed by generic protein substrates such as hemoglobin. Turtle (Trionyx sinensis) pepsin isoforms hydrolyze APDT at somewhat different rates despite showing similar specific activity toward hemoglobin, enabling isoform-level functional discrimination [1]. In sharp contrast, tuna (Thunnus sp.) pepsins scarcely hydrolyze APDT at all—a near-complete loss of activity toward this substrate despite retaining proteolytic function on other substrates [2]. This evolutionary divergence in APDT recognition contrasts with the conserved hydrolysis of hemoglobin across all tested vertebrate pepsins. Bovine pepsins similarly show a differential preference, retaining only ~25% of porcine pepsin activity toward APDT compared to ~40% toward the non-iodinated analog [3]. Together, these data establish APDT as a phylogenetically informative substrate that reveals functional specialization masked by broad-spectrum protein substrates.

pepsin phylogenetics substrate specificity turtle pepsin tuna pepsin aspartic protease evolution

Validated Research and Industrial Application Scenarios for Phenylalanyl-diiodotyrosine and Its N-Acetyl Derivative


Clinical Chemistry: Separate Quantification of Pepsin A and Gastricsin in Human Gastric Juice

Clinical laboratories and gastroenterology research groups can exploit the absolute isoenzyme selectivity of N-acetyl-L-phenylalanyl-L-diiodotyrosine (APDT) to differentially quantify pepsin A (pepsin I) and gastricsin (pepsin C/pepsin II) in human gastric juice. The validated method uses APDT hydrolysis to measure pepsin A activity specifically, while total proteolytic activity against hemoglobin provides the sum of pepsin A + gastricsin; gastricsin activity is then calculated by subtraction [1]. This approach, first reported in 1966 and subsequently validated in clinical cohorts before and after histamine stimulation, offers superior isoenzyme resolution compared to hemoglobin-only assays and has been correlated with gastric mucosal atrophy status [2].

Structural Biology: Iodine-SAD Phasing for Aspartic Protease-Ligand Complex Structure Determination

X-ray crystallography groups studying pepsin or related aspartic proteases can use phenylalanyl-diiodotyrosine methyl ester as a substrate-analog ligand that simultaneously provides strong anomalous scattering for experimental phasing. The two iodine atoms per molecule (f'' ≈ 6.9 e⁻ at Cu Kα) are sufficient for single-wavelength anomalous diffraction (SAD) phasing using laboratory X-ray sources, eliminating the need for synchrotron radiation or separate heavy-atom derivatization [1]. The approach was successfully demonstrated by Andreeva et al. (1984) who determined the ethanol-inhibited porcine pepsin structure at 2-Å resolution and the substrate-binding mode at 3-Å resolution [1]. This strategy is directly transferable to other aspartic proteases that recognize phenylalanyl-containing peptide substrates.

Enzymology: High-Throughput Pepsin Inhibitor Screening with Ionic-Strength-Robust Substrate

Pharmaceutical and biochemical laboratories screening pepsin inhibitors benefit from APDT as a substrate whose hydrolysis rate is independent of ionic strength over the range 0.01–0.1 (pH 2–5) [1]. This property is critical in high-throughput screening (HTS) formats where compound libraries may be solubilized in diverse buffer systems or where DMSO carryover alters effective ionic strength. The ionic-strength independence eliminates a variable that would otherwise require stringent buffer matching across wells, reducing assay failure rates and improving Z'-factor consistency. The substrate has been used in mechanistic inhibition studies with bile acids, sulfated glycopeptides, and dioctyl sodium sulfosuccinate [2].

Peptide Radiochemistry: Diiodotyrosine as a Silent Precursor for High-Specific-Activity Tritium-Labeled Peptide Hormones

Radiochemists preparing tritium-labeled peptide hormones for receptor-binding studies can employ diiodotyrosyl-containing peptide precursors. The 3,5-diiodotyrosine modification silences biological activity at the target receptor (validated in both the locust AKH and β-melanotropin systems) [1][2], allowing the precursor to be handled and purified without concern for receptor-mediated artifacts. Subsequent catalytic reductive dehalogenation in the presence of tritium gas yields the native peptide sequence with specific radioactivities approaching theoretical maximum (e.g., 57.2 Ci/mmol, 99% of theory for AKH) and full restoration of biological potency [1]. This strategy is generalizable to any peptide hormone containing a tyrosine residue critical for receptor activation.

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